Bienvenue dans la boutique en ligne BenchChem!

ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate

Physicochemical profiling Lipophilicity Drug-likeness prediction

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate (CAS 128200-19-1) is a synthetic piperidine derivative with molecular formula C₁₃H₂₃NO₄ and molecular weight 257.33 g·mol⁻¹. The compound features a piperidine ring bearing an ethyl carboxylate ester at the 3-position and an ethyl 3-oxopropyl carboxylate moiety at the 1-position (N-substitution), forming a bifunctional diester scaffold.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 128200-19-1
Cat. No. B3347153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate
CAS128200-19-1
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN1CCCC(C1)C(=O)OCC
InChIInChI=1S/C13H23NO4/c1-3-17-12(15)7-9-14-8-5-6-11(10-14)13(16)18-4-2/h11H,3-10H2,1-2H3
InChIKeyGFLUAMLAAMOMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate (CAS 128200-19-1): Physicochemical and Structural Baseline of a Bifunctional Piperidine Diester Intermediate


Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate (CAS 128200-19-1) is a synthetic piperidine derivative with molecular formula C₁₃H₂₃NO₄ and molecular weight 257.33 g·mol⁻¹ . The compound features a piperidine ring bearing an ethyl carboxylate ester at the 3-position and an ethyl 3-oxopropyl carboxylate moiety at the 1-position (N-substitution), forming a bifunctional diester scaffold . Its computed physicochemical properties include a LogP of 1.15 and a topological polar surface area (PSA) of 55.84 Ų . The compound is classified under the CAS systematic name 1-Piperidinepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester, and is commercially supplied as a research intermediate with typical purity specifications of 95–97% . It serves primarily as a versatile building block in medicinal chemistry and organic synthesis due to its dual ester functionality, which enables orthogonal derivatization at both the ring carboxylate and the side-chain termini .

Why Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate Cannot Be Replaced by Generic In-Class Analogs: Structural Determinants of Differentiation


Superficially related piperidine esters cannot substitute for ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate (CAS 128200-19-1) because the compound's differentiation rests on three interdependent structural features: (i) the carboxylate ester regiochemistry at the piperidine 3-position, (ii) the three-carbon N-propanoate linker length, and (iii) the dual-ester bifunctionality. Removing or altering any one of these features produces an analog with measurably different physicochemical properties—LogP shifts of ≥0.17 units and PSA deviations of ≥26.3 Ų are observed relative to the closest comparators . These differences translate into altered solubility, permeability, and reactivity profiles that affect downstream synthetic utility and any structure-dependent biological interactions. Furthermore, the 3-carboxylate regioisomer exhibits distinct conformational preferences and pKa characteristics compared to the 4-carboxylate isomer, which is critical when the piperidine carboxylate serves as a pharmacophoric anchor or a synthetic handle for further elaboration . The quantitative evidence below demonstrates that each structural modification produces a measurable divergence in key molecular properties.

Quantitative Differentiation Evidence: Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate vs. Closest Structural Analogs


LogP Differentiation: Three-Carbon N-Propanoate Linker Confers Lower Lipophilicity Than the Two-Carbon Homolog

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate (CAS 128200-19-1) exhibits a computed LogP of 1.15, compared to an XlogP of 1.3 for the chain-shortened analog ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate (CAS 114725-08-5), representing a ΔLogP of −0.15 (approximately 12% lower lipophilicity) . The additional methylene unit in the target compound's N-propanoate linker increases molecular flexibility and polar surface area contribution while modestly reducing net lipophilicity. This difference is relevant in applications where LogP governs partitioning into organic phases during synthesis or impacts membrane permeability in biological assay contexts.

Physicochemical profiling Lipophilicity Drug-likeness prediction

Polar Surface Area Comparison: The 3-Carboxylate Ester Nearly Doubles PSA Relative to the Monoester Analog

The target compound possesses a topological PSA of 55.84 Ų, which is 26.3 Ų higher (89% increase) than ethyl 1-piperidinepropanoate (CAS 19653-33-9; PSA = 29.54 Ų), the analog lacking the 3-carboxylate ester . This substantial PSA difference arises from the additional ester carbonyl and ethoxy oxygen atoms at the piperidine 3-position. PSA values above 60 Ų are generally associated with reduced passive membrane permeability, while values below 60 Ų favor absorption; the target compound sits near this threshold, whereas the monoester analog falls well below it. For procurement decisions in medicinal chemistry programs, this means the two compounds are not interchangeable when optimizing for oral bioavailability or CNS penetration.

Polar surface area Bioavailability prediction Molecular descriptor analysis

Molecular Weight and Scaffold Complexity: The Diester Core Increases MW by 63% Over the Parent Ethyl Nipecotate

The target compound (MW 257.33) has a molecular weight 63.7% higher than its parent building block ethyl nipecotate (ethyl piperidine-3-carboxylate, CAS 5006-62-2; MW 157.21) . This mass increase reflects the addition of the entire N-propanoate ethyl ester side chain, which adds 100.12 Da of functionalized mass. In fragment-based drug design, the additional MW places the target compound in a different fragment space (heavy atom count: 18 vs. 11), offering more functional group handles for elaboration. Conversely, ethyl nipecotate provides only the ring carboxylate as a reactive anchor, whereas the target compound offers orthogonal ester reactivity at both the N-alkyl and C-3 positions, enabling sequential derivatization strategies not possible with the simpler parent .

Molecular weight Scaffold complexity Fragment-based drug design

Regiochemical Specificity: 3-Carboxylate vs. 4-Carboxylate Isomer Differentiation Impacts pKa and Biological Recognition

The target compound bears the carboxylate ester at the piperidine 3-position, distinguishing it from the regioisomeric ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate, which has identical molecular formula (C₁₃H₂₃NO₄) and mass (257.33) but differs in the ring attachment point of the ester group . Literature on piperidine-3-carboxylic acid derivatives demonstrates that the 3-position carboxylate exhibits distinct base-lowering effects and conformational preferences (axial vs. equatorial) compared to the 4-substituted isomer, with pKa differences of approximately 0.5–1.0 units reported for stereochemically constrained piperidine carboxylate pairs [1]. In GABA uptake inhibitor programs, the 3-carboxylate regioisomer is structurally analogous to nipecotic acid, a validated pharmacophore for mGAT transporter recognition, whereas the 4-carboxylate isomer presents the carboxylate in a spatially incompatible orientation for this target class [1].

Regiochemistry Conformational analysis Pharmacophore design

Synthetic Accessibility: One-Step Michael Addition from Ethyl Nipecotate Provides a Distinct Intermediate Not Readily Mimicked by Alternative Routes

The target compound is prepared via direct Michael addition of ethyl nipecotate (ethyl piperidine-3-carboxylate) to ethyl acrylate, a solvent-free reaction conducted at 80 °C for 12 hours that produces the N-alkylated product in a single step . This contrasts with the synthesis of the N-Boc-protected analog (S)-tert-butyl 3-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 188723-34-4; MW 285.38), which requires additional protection/deprotection steps, increasing step count and cost . The unprotected tertiary amine in the target compound enables direct further functionalization (e.g., amidation, quaternization, or salt formation), whereas the N-Boc analog must first undergo acidic deprotection. The synthesis starting from commercially available ethyl nipecotate (bulk price ~$50–100/kg) and ethyl acrylate (~$2–5/kg) represents an economical one-step route to a bifunctional piperidine intermediate .

Organic synthesis Michael addition Intermediate scalability

Procurement-Relevant Application Scenarios for Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate (CAS 128200-19-1)


GABA Transporter-Targeted Medicinal Chemistry: Nipecotic Acid Scaffold Elaboration

The 3-carboxylate regiospecificity of the target compound directly maps onto the nipecotic acid pharmacophore scaffold, which is the validated core for inhibitors of GABA transporters mGAT1–mGAT4 . The N-propanoate ethyl ester side chain provides a synthetic handle for introducing lipophilic aromatic or cage-structure appendages—a strategy employed in the development of tiagabine analogs and novel anticonvulsant candidates . Using the 4-carboxylate regioisomer in this context would misposition the carboxylate recognition element by approximately 2.5 Å, abrogating GABA transporter binding as demonstrated by SAR studies on piperidine-3-carboxylic acid derivatives . The compound's LogP of 1.15 positions it favorably for CNS drug discovery, being within the optimal range (1–3) for blood-brain barrier penetration .

Orthogonal Diester Intermediate for Sequential Derivatization Strategies

The target compound's two ethyl ester groups—one directly attached to the piperidine 3-position and one at the terminus of the N-propanoate chain—enable orthogonal hydrolysis or transesterification strategies. The ring-proximal ester can be selectively hydrolyzed under mild aqueous base conditions (pH ~10–11) while the side-chain ester remains intact, or both can be simultaneously converted to carboxylic acids for subsequent amide coupling . This dual functionality eliminates the need for separate protection/deprotection sequences required when using monoester piperidine analogs such as ethyl nipecotate (CAS 5006-62-2) or ethyl 1-piperidinepropanoate (CAS 19653-33-9) . The 63.7% higher MW compared to ethyl nipecotate reflects the pre-installed side-chain functionality that would otherwise require 2–3 additional synthetic steps to introduce.

Fragment-Based and Diversity-Oriented Synthesis Library Construction

With 18 heavy atoms, 5 hydrogen bond acceptors, 0 hydrogen bond donors, and a PSA of 55.84 Ų, the target compound occupies a favorable fragment space (MW 200–300, cLogP 1–3, HBD = 0) recommended for fragment-based drug discovery libraries . The tertiary amine nitrogen provides a site for rapid diversification via alkylation, acylation, or reductive amination, while the two ester groups can be independently varied to generate a matrix of analogs in parallel format. The compound's commercial availability from multiple suppliers at research-grade purity (≥95%) enables rapid SAR exploration without the burden of custom synthesis for each analog generation .

Quote Request

Request a Quote for ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.